molecular formula C15H10BrFN2 B2626493 1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine CAS No. 127999-80-8

1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine

Cat. No.: B2626493
CAS No.: 127999-80-8
M. Wt: 317.161
InChI Key: YMGDDURRPRLJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-fluorophenyl)isoquinolin-3-amine is an organic compound with the molecular formula C15H10BrFN2 It is a derivative of isoquinoline, featuring a bromine atom at the 1-position and a fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine typically involves multi-step organic reactions. One common method includes the bromination of isoquinoline derivatives followed by the introduction of the fluorophenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the amination of the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-fluorophenyl)isoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(4-fluorophenyl)isoquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-Bromo-4-(4-chlorophenyl)isoquinolin-3-amine
  • 1-Bromo-4-(4-methylphenyl)isoquinolin-3-amine
  • 1-Bromo-4-(4-nitrophenyl)isoquinolin-3-amine

Comparison: Compared to its analogs, 1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical research.

Properties

IUPAC Name

1-bromo-4-(4-fluorophenyl)isoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2/c16-14-12-4-2-1-3-11(12)13(15(18)19-14)9-5-7-10(17)8-6-9/h1-8H,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDDURRPRLJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Br)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.